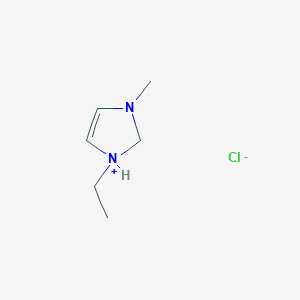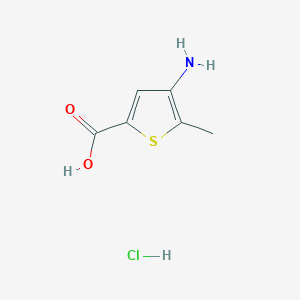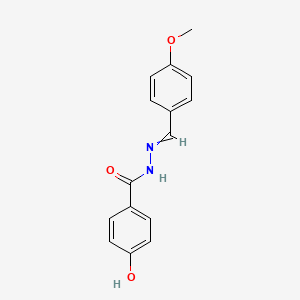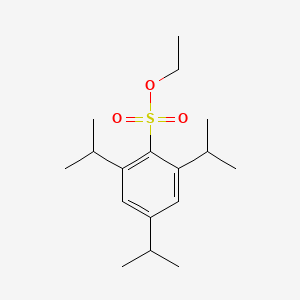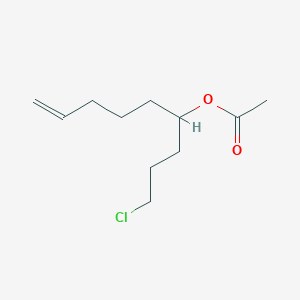
1-Chloronon-8-en-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloronon-8-en-4-yl acetate is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonene backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloronon-8-en-4-yl acetate can be synthesized through a palladium-catalyzed chloroacetoxylation of 1,3-dienes. The reaction involves the use of palladium acetate, lithium chloride, lithium acetate dihydrate, and p-benzoquinone in acetic acid. The reaction is carried out at room temperature for 26 hours, followed by purification steps involving washing with sodium chloride, potassium carbonate, and sodium hydroxide solutions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, with additional purification steps to remove any impurities.
化学反应分析
Types of Reactions: 1-Chloronon-8-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Chloronon-8-en-4-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloronon-8-en-4-yl acetate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and acetoxy group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular targets, contributing to its potential biological activity .
相似化合物的比较
- 1-Chloro-4-acetoxy-2-butene
- 1-Chloro-4-acetoxy-2-pentene
- 1-Chloro-4-acetoxy-2-hexene
Comparison: 1-Chloronon-8-en-4-yl acetate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the acetoxy group also adds to its versatility in chemical reactions, making it a valuable compound for various applications.
属性
分子式 |
C11H19ClO2 |
|---|---|
分子量 |
218.72 g/mol |
IUPAC 名称 |
1-chloronon-8-en-4-yl acetate |
InChI |
InChI=1S/C11H19ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h3,11H,1,4-9H2,2H3 |
InChI 键 |
ZUASXJAXPZJPAG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CCCC=C)CCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
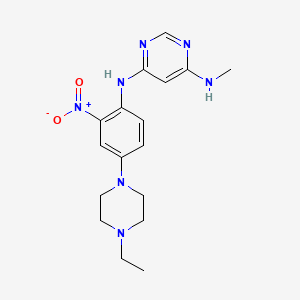
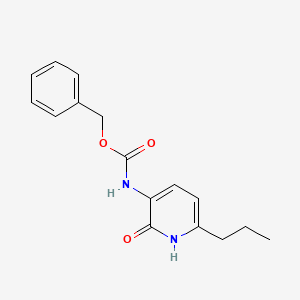
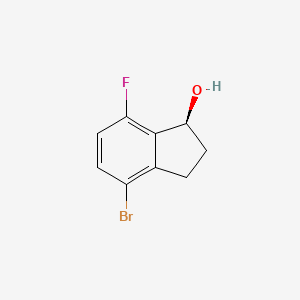
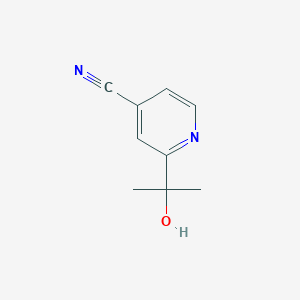
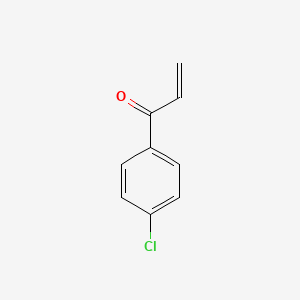
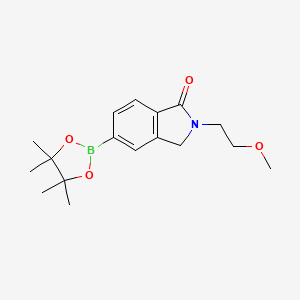
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8615079.png)
![3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol](/img/structure/B8615083.png)

![2-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B8615092.png)
